molecular formula C24H27N5O3 B612168 Ricolinostat CAS No. 1316214-52-4

Ricolinostat

Cat. No. B612168
M. Wt: 433.50288
InChI Key: QGZYDVAGYRLSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ricolinostat, also known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity . It selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation . This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth .


Molecular Structure Analysis

Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . The IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide .


Chemical Reactions Analysis

Ricolinostat has been found to bind significantly to multiple enzymes in addition to HDAC6, including both HDAC and non-HDAC targets . This suggests that Ricolinostat may have a broader range of interactions and potential effects within the cell than initially anticipated.


Physical And Chemical Properties Analysis

Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . More detailed physical and chemical properties such as solubility, stability, and melting point are not provided in the search results.

Scientific Research Applications

  • Ricolinostat demonstrates significant potential in treating various cancers, particularly multiple myeloma, by inhibiting HDAC6. It has shown efficacy in both preclinical and clinical settings, often in combination with other cancer therapies such as lenalidomide and dexamethasone (Yee et al., 2016); (Vogl et al., 2014).

  • The combination of ricolinostat with other cancer treatments, such as bortezomib and carfilzomib, has been found to enhance therapeutic efficacy in multiple myeloma by targeting both proteasome inhibition and HDAC6 activity. This approach leads to increased apoptosis in cancer cells (Yee et al., 2015); (Mishima et al., 2015).

  • Ricolinostat has also shown promise in treating other types of cancer, such as esophageal squamous cell carcinoma, by suppressing proliferation and promoting apoptosis through various molecular pathways (Cao et al., 2018).

  • In addition to its direct anticancer effects, ricolinostat can modulate the immune microenvironment in non-small cell lung cancer (NSCLC), enhancing T-cell activation and potentially improving the efficacy of immunotherapies (Adeegbe et al., 2017).

  • Ricolinostat's selectivity for HDAC6 over other HDACs might contribute to its favorable toxicity profile compared to non-selective HDAC inhibitors, making it a promising candidate for combination therapy in cancer treatment (Vogl et al., 2017).

Safety And Hazards

Ricolinostat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157148
Record name Ricolinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ricolinostat

CAS RN

1316214-52-4
Record name Ricolinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ricolinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ricolinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICOLINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,320
Citations
G Médard, JM Sheltzer - Nature Cancer, 2023 - nature.com
… ricolinostat observed in this study does not result from selective HDAC6 inhibition. Instead, ricolinostat … that we have found to bind to ricolinostat, including isochorismatase domain-…
Number of citations: 1 www.nature.com
M Cosenza, M Civallero, L Marcheselli, S Sacchi… - Apoptosis, 2017 - Springer
… In addition, the exposure of ricolinostat induced the … ricolinostat/bendamustine may be mediated by a corresponding effect on microtubule stabilization. Our data suggest that ricolinostat …
Number of citations: 49 link.springer.com
J Silva, J Yu, K Kalinsky - Nature Cancer, 2023 - nature.com
… anticancer activity mediated by ricolinostat in cells with high HDAC6 score 6 . … of ricolinostat that could mediate the antiproliferative response. However, in this study 13 , ricolinostat only …
Number of citations: 1 www.nature.com
DT Vogl, N Raje, S Jagannath, P Richardson… - Clinical Cancer …, 2017 - AACR
… 160 mg of ricolinostat, we obtained both ricolinostat levels in plasma and levels of acetylated tubulin and acetylated histone at 1, 2, 4, 6, and 24 hours after the first ricolinostat dose. …
Number of citations: 230 aacrjournals.org
Y Mishima, L Santo, H Eda, D Cirstea… - British journal of …, 2015 - Wiley Online Library
… autophagosomes, which was blocked by ricolinostat. Electron microscopy imaging showed … CFZ in combination with ricolinostat. Our results suggest that ricolinostat inhibits aggresome …
Number of citations: 136 onlinelibrary.wiley.com
AJ Yee, WI Bensinger, JG Supko, PM Voorhees… - The Lancet …, 2016 - thelancet.com
… showing potent synergistic activity with ricolinostat and lenalidomide, our goal was to assess the safety and preliminary activity of the combination of ricolinostat with lenalidomide and …
Number of citations: 184 www.thelancet.com
NS Raje, W Bensinger, CE Cole, S Lonial, S Jagannath… - Blood, 2015 - Elsevier
… ricolinostat dose reduction to 160 mg QD in cycle 2 leading to SRC recommendation of QD dosing of ricolinostat. … PK of ricolinostat was similar to that observed in combination with Btz …
Number of citations: 25 www.sciencedirect.com
TZ Zeleke, Q Pan, C Chiuzan, M Onishi, Y Li, H Tan… - Nature cancer, 2023 - nature.com
… clinical trial to evaluate the activity of ricolinostat plus nab-paclitaxel in patients with … with ricolinostat in ricolinostat-sensitive cells (Extended Data Fig. 2d), but not in ricolinostat-…
Number of citations: 13 www.nature.com
K Miyake, N Takano, H Kazama… - International …, 2022 - spandidos-publications.com
TP53 mutation is one of the most frequent gene mutations in head and neck squamous cell carcinoma (HNSCC) and could be a potential therapeutic target. Recently, the WEE1 G2 …
Number of citations: 7 www.spandidos-publications.com
AJ Yee, W Bensinger, PM Voorhees, JG Berdeja… - Blood, 2015 - Elsevier
… PK for ricolinostat is similar to that observed in Phase 1a monotherapy, indicating that co-… not significantly impact ricolinostat exposure. Maximal blood levels of ricolinostat were ≥0.5 …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.